molecular formula C6H12ClNO3 B1529620 Methyl 3-methoxyazetidine-3-carboxylate hydrochloride CAS No. 1392803-11-0

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Cat. No. B1529620
M. Wt: 181.62 g/mol
InChI Key: IBZZJRGZWDPHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride (MMCH) is a synthetic organic compound that is used as a building block in organic synthesis. It is a versatile compound that can be used in a variety of synthetic processes, such as the synthesis of drugs and other compounds. MMCH is also used in a number of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of compounds related to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride is in the synthesis of novel cyclic and heterocyclic amino acids, which are crucial in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the utility of cyclic fluorinated beta-amino acids as building blocks in medicinal chemistry. This synthesis pathway involves bromofluorination and further oxidation, demonstrating the compound's role in creating new fluorinated heterocyclic amino acids (Eva Van Hende et al., 2009).

Rearrangements and Chemical Transformations

Another area of application is the exploration of chemical transformations, such as the synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. This process highlights the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and provides insight into reaction mechanisms through both experimental study and theoretical rationalization (S. Stankovic et al., 2011).

Drug Discovery and Pharmacological Research

In the realm of drug discovery and pharmacological research, compounds structurally similar to Methyl 3-methoxyazetidine-3-carboxylate hydrochloride have been investigated for their potential therapeutic applications. The discovery of ceralifimod (ONO-4641), a sphingosine-1-phosphate (S1P) receptor agonist, illustrates the role of azetidine derivatives in treating autoimmune diseases like multiple sclerosis. This discovery involved a structure-activity relationship (SAR) study and optimization of the lipophilic tail region, leading to a clinical candidate with high selectivity and potency (H. Kurata et al., 2017).

properties

IUPAC Name

methyl 3-methoxyazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-9-5(8)6(10-2)3-7-4-6;/h7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZZJRGZWDPHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 3-methoxyazetidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.